3-chloro-N-(2-methoxy-5-methylphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(2-methoxy-5-methylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable benzene precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position on the benzothiophene ring.
Attachment of the carboxamide group: This step involves the reaction of the benzothiophene derivative with an appropriate amine, such as 2-methoxy-5-methylphenylamine, under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-chloro-N-(2-methoxy-5-methylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. For example, reaction with nucleophiles such as amines or thiols can yield substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new organic compounds with desired properties.
Biology: Research has explored the compound’s interactions with biological systems, including its potential as a ligand for specific receptors or enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxy-5-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N-(2-methoxy-5-methylphenyl)-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
3-chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activity.
3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide: This compound lacks the methoxy group, which may influence its solubility and reactivity.
3-chloro-N-(2-methoxy-5-methylphenyl)-1-benzothiophene-2-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group, which may alter its pharmacological properties.
Properties
Molecular Formula |
C17H14ClNO2S |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-chloro-N-(2-methoxy-5-methylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNO2S/c1-10-7-8-13(21-2)12(9-10)19-17(20)16-15(18)11-5-3-4-6-14(11)22-16/h3-9H,1-2H3,(H,19,20) |
InChI Key |
AARCWBJMBDYKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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